2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.:
Cat. No.: VC17668734
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8FNO3 |
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Molecular Weight | 209.17 g/mol |
IUPAC Name | 2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 |
Standard InChI Key | BIAFEWDBCWEPKE-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 2-fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol. This contrasts with its non-fluorinated analog, 7-nitro-1-tetralone (C₁₀H₉NO₃, 191.18 g/mol) , highlighting the additive mass contribution of the fluorine substituent.
Structural Features
The compound’s core consists of a partially saturated naphthalene ring system (positions 1–4 hydrogenated) with a ketone group at position 1. The fluorine atom at position 2 and nitro group at position 7 introduce steric and electronic perturbations:
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Nitro group: A strong electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity at positions 5 and 8.
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Fluorine: A moderately electron-withdrawing ortho/para-directing substituent that increases ring electronegativity and influences hydrogen-bonding potential.
The planar ketone moiety at position 1 facilitates conjugation with the aromatic π-system, while the partially saturated ring imposes conformational constraints.
Synthesis and Reaction Chemistry
Nitration of Fluorinated Tetralone Precursors
A plausible synthesis involves nitration of 2-fluoro-1-tetralone using mixed acid (HNO₃/H₂SO₄). The fluorine’s directing effects favor nitration at the 7-position due to:
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Meta-directing influence of the ketone group.
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Ortho activation by fluorine, though steric hindrance may limit this.
Reaction conditions typically involve temperatures of 0–5°C to minimize over-nitration . Yields depend on stoichiometry and acid strength, with excess nitric acid risking di-nitration byproducts.
Fluorination of Nitrotetralones
Alternative approaches employ halogen exchange (Halex) reactions on 2-chloro-7-nitro-1-tetralone using KF in polar aprotic solvents (e.g., DMF) at 120–150°C . This method benefits from the nitro group’s activation of the aromatic ring toward nucleophilic substitution.
Key Reaction Pathways
The compound participates in reactions characteristic of both ketones and nitroarenes:
Reaction Type | Conditions | Products |
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Ketone Reduction | NaBH₄/MeOH, 0°C | 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol |
Nitro Reduction | H₂/Pd-C, EtOH | 2-Fluoro-7-amino-1-tetralone |
Electrophilic Substitution | HNO₃/H₂SO₄, 5°C | 2-Fluoro-5,7-dinitro-1-tetralone |
The fluorine substituent retards certain reactions—e.g., Friedel-Crafts alkylation—due to decreased ring electron density.
Physicochemical Properties
Thermal and Spectral Data
Extrapolating from 7-nitro-1-tetralone and fluorinated analogs:
Property | Value |
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Melting Point | 110–112°C (predicted) |
Boiling Point | 352±35°C (estimated) |
Density | 1.401±0.08 g/cm³ |
λmax (UV-Vis) | 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |
The fluorine atom increases melting point and density compared to 7-nitro-1-tetralone (m.p. 108–109°C, density 1.322 g/cm³) .
Solubility Profile
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High solubility: Polar aprotic solvents (DMF, DMSO)
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Moderate solubility: Ethyl acetate, dichloromethane
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Low solubility: Water (<0.1 g/L at 25°C)
The nitro group enhances solubility in polar media, while the fluorine reduces lipid solubility compared to non-halogenated analogs.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound serves as a precursor to:
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Dopamine agonists: Fluorinated tetralone derivatives show affinity for D₂-like receptors.
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Anticancer agents: Nitro groups enable prodrug strategies via bioreduction.
A 2024 study demonstrated its utility in synthesizing fluorinated analogs of Praziquantel, enhancing anthelmintic activity by 40% against Schistosoma mansoni .
Material Science Applications
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Liquid crystals: The rigid tetracyclic core aligns well in nematic phases.
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Energetic materials: Nitro/fluorine combination balances oxygen balance and detonation velocity.
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